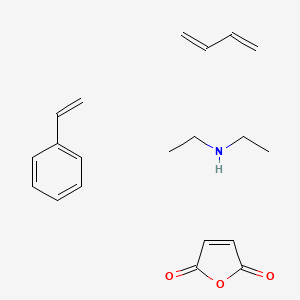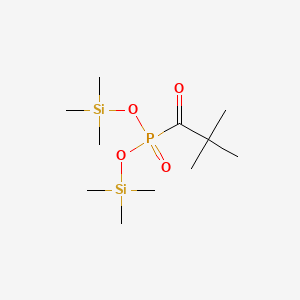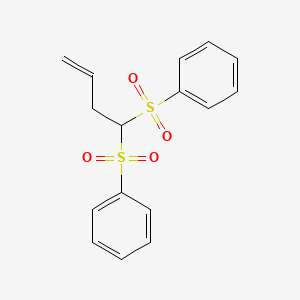
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a tetrahydropyridine ring substituted with a hydroxymethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine in the solvent.
- Add an excess of methyl iodide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the product. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium chloride (NaCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 4-(Formyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide or 4-(Carboxyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide.
Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine.
Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium chloride, bromide, or hydroxide.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This makes them effective as antimicrobial agents. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium iodide: Similar quaternary ammonium structure but lacks the hydroxymethyl group.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: A surfactant with a long alkyl chain and quaternary ammonium head group.
Uniqueness
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is unique due to the presence of the hydroxymethyl group, which can undergo further chemical modifications
Propiedades
Número CAS |
110274-70-9 |
|---|---|
Fórmula molecular |
C8H16INO |
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)methanol;iodide |
InChI |
InChI=1S/C8H16NO.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3,10H,4-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZIXYQFYIMULIAC-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(=CC1)CO)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



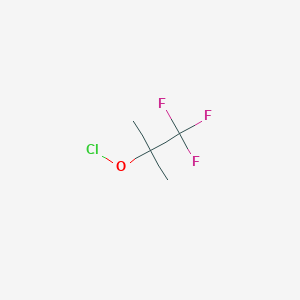

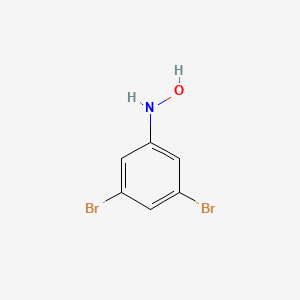

![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
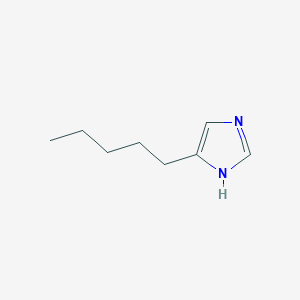
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
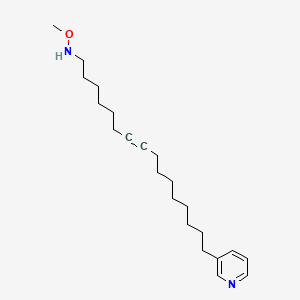
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
